molecular formula C14H19BrFNO3 B8153408 tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate

tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate

Cat. No.: B8153408
M. Wt: 348.21 g/mol
InChI Key: UOWVGGMZPROLFG-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a bromo-fluorophenoxy moiety, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-3-fluorophenol with an appropriate alkylating agent to form the 4-bromo-3-fluorophenoxy intermediate. This intermediate is then reacted with tert-butyl chloroformate and a suitable base to form the final carbamate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while hydrolysis will produce the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential as a pharmacophore. The presence of the carbamate group suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development studies .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The bromo and fluoro groups can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-bromo-2-fluorophenyl)carbamate
  • tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

Uniqueness

tert-Butyl (2-(4-bromo-3-fluorophenoxy)ethyl)(methyl)carbamate is unique due to the specific positioning of the bromo and fluoro groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This unique structure can provide distinct advantages in certain chemical reactions and applications compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[2-(4-bromo-3-fluorophenoxy)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO3/c1-14(2,3)20-13(18)17(4)7-8-19-10-5-6-11(15)12(16)9-10/h5-6,9H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWVGGMZPROLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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